molecular formula C21H15NO B090817 2-Acridin-9-yl-1-phenylethanone CAS No. 15539-52-3

2-Acridin-9-yl-1-phenylethanone

Cat. No. B090817
CAS RN: 15539-52-3
M. Wt: 297.3 g/mol
InChI Key: WPMASNKNIMSMKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Acridin-9-yl-1-phenylethanone, also known as acridinyl phenylethanone, is a synthetic organic compound that belongs to the acridine family. This compound has been widely studied for its potential applications in scientific research, particularly in the field of biochemistry and pharmacology. In

Mechanism Of Action

The mechanism of action of 2-Acridin-9-yl-1-phenylethanone is not fully understood, but it is believed to involve the intercalation of the acridine moiety into the DNA helix, leading to the disruption of DNA replication and transcription. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

Biochemical And Physiological Effects

Studies have shown that 2-Acridin-9-yl-1-phenylethanone can induce DNA damage and inhibit cell proliferation in cancer cells. This compound has also been shown to have antimicrobial activity against various bacterial and fungal strains. In addition, 2-Acridin-9-yl-1-phenylethanone has been shown to have anti-inflammatory properties and may have potential applications in the treatment of inflammatory diseases.

Advantages And Limitations For Lab Experiments

One of the primary advantages of 2-Acridin-9-yl-1-phenylethanone is its fluorescent properties, which make it a useful tool for the detection of DNA and RNA. This compound is also relatively easy to synthesize and purify, making it accessible to researchers. However, one of the limitations of this compound is its potential toxicity, particularly at high concentrations. Researchers must take precautions when handling this compound and use appropriate safety measures.

Future Directions

There are several potential future directions for research on 2-Acridin-9-yl-1-phenylethanone. One area of interest is the development of more efficient synthesis methods that can increase the yield and purity of the product. Another area of interest is the exploration of the potential applications of this compound in the treatment of various diseases, particularly cancer and inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.

Synthesis Methods

The synthesis of 2-Acridin-9-yl-1-phenylethanone involves the condensation reaction between acridine and acetophenone in the presence of a strong base such as potassium hydroxide. This reaction results in the formation of a yellow crystalline solid that can be purified through recrystallization. The yield of this reaction is typically around 50%, and the purity of the product can be confirmed through various analytical techniques such as NMR and mass spectrometry.

Scientific Research Applications

2-Acridin-9-yl-1-phenylethanone has been extensively studied for its potential applications in scientific research. One of the primary applications of this compound is in the field of biochemistry, where it has been used as a fluorescent probe for the detection of DNA and RNA. This compound has also been studied for its potential use as a photosensitizer in photodynamic therapy, a treatment for cancer that involves the use of light to activate a photosensitizing agent.

properties

CAS RN

15539-52-3

Product Name

2-Acridin-9-yl-1-phenylethanone

Molecular Formula

C21H15NO

Molecular Weight

297.3 g/mol

IUPAC Name

2-acridin-9-yl-1-phenylethanone

InChI

InChI=1S/C21H15NO/c23-21(15-8-2-1-3-9-15)14-18-16-10-4-6-12-19(16)22-20-13-7-5-11-17(18)20/h1-13H,14H2

InChI Key

WPMASNKNIMSMKB-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)CC2=C3C=CC=CC3=NC4=CC=CC=C42

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC2=C3C=CC=CC3=NC4=CC=CC=C42

Origin of Product

United States

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